Moexipril Methyl Ester
Description
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Properties
CAS No. |
122379-46-8 |
|---|---|
Molecular Formula |
C36H52O13 |
Synonyms |
Moexipril Methyl Ester |
Origin of Product |
United States |
Conceptual Frameworks of Prodrug Design and Angiotensin Converting Enzyme Inhibition
Theoretical Principles of Ester Prodrug Derivatization
Prodrugs are inactive or less active chemical derivatives of a drug molecule that are converted into the active parent drug in vivo through enzymatic or chemical processes. actamedicamarisiensis.roscholarsresearchlibrary.com The primary goal of a prodrug strategy is to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, low membrane permeability, chemical instability, and extensive first-pass metabolism. iipseries.org
Ester prodrug derivatization is a common and effective strategy, particularly for drugs containing carboxylic acid functional groups. actamedicamarisiensis.ro Carboxylic acids are often highly ionized at physiological pH, which limits their ability to pass through lipid cell membranes via passive diffusion. iipseries.org By converting the polar carboxyl group into a less polar ester, the molecule's lipophilicity is increased. iipseries.org This modification enhances absorption and distribution.
The key principles of this approach include:
Improving Permeability: The increased lipophilicity facilitates passive diffusion across biological membranes, such as the gastrointestinal lining, improving oral bioavailability. iipseries.org
Enzymatic Cleavage: Once absorbed into the body, the ester bond is designed to be readily hydrolyzed by ubiquitous esterase enzymes present in the plasma, liver, and other tissues, releasing the active carboxylic acid (the parent drug) at or near its site of action. researchgate.net
Modulating Pharmacokinetics: The choice of the alcohol moiety (e.g., methyl, ethyl) can influence the rate of hydrolysis, stability, and distribution profile of the prodrug, allowing for the fine-tuning of the drug's pharmacokinetic properties. actamedicamarisiensis.ro
The ideal ester prodrug should be stable in its dosage form and during transit to the site of absorption, but efficiently and predictably convert to the active form, releasing a non-toxic alcohol as a byproduct. newdrugapprovals.org
Design Rationale for Moexipril (B10654) Methyl Ester as a Prodrug Intermediate
Moexipril is a well-established ACE inhibitor that is commercially available as an ethyl ester prodrug. wikipedia.org It is hydrolyzed in the body to its active diacid metabolite, moexiprilat (B1677388). newdrugapprovals.orgwikipedia.org The subject of this article, Moexipril Methyl Ester, is an analog of the commercial drug where the ethyl group is replaced by a methyl group.
The design rationale for this compound is primarily rooted in its use as a research chemical and intermediate rather than a therapeutic agent. While most ACE inhibitor prodrugs are ethyl esters, methyl esters are synthesized for specific applications. actamedicamarisiensis.roiipseries.org The rationale for creating a methyl ester analog like this compound includes:
Preclinical Research Tool: Methyl esters are often synthesized to facilitate in vitro studies. scholarsresearchlibrary.com By increasing lipophilicity, the methyl ester can more easily penetrate cell membranes in cell-based assays, allowing researchers to study the intracellular effects of the active compound. scholarsresearchlibrary.com
Synthetic Intermediate: In multi-step organic syntheses, a methyl ester may be used as a protected form of a carboxylic acid due to its specific reactivity or ease of removal under certain conditions.
For clinical development, ethyl esters are generally preferred over methyl esters for this class of drugs. actamedicamarisiensis.roiipseries.org The hydrolysis of an ethyl ester releases ethanol, which is generally well-tolerated by the body. actamedicamarisiensis.ro Conversely, the hydrolysis of a methyl ester releases methanol (B129727), which can be toxic. actamedicamarisiensis.roiipseries.org Therefore, while this compound is a valuable compound for laboratory investigation and as a synthetic precursor, the ethyl ester form (Moexipril) was selected for therapeutic use to ensure a better safety profile.
| Property | Moexipril | Moexiprilat | This compound Analog |
| Molecular Formula | C27H34N2O7 | C25H30N2O7 | C26H32N2O7 |
| Molar Mass ( g/mol ) | 498.576 | 470.52 | 484.54 |
| Prodrug/Active Form | Prodrug | Active Metabolite | Prodrug Intermediate |
| Ester Group | Ethyl Ester | - | Methyl Ester |
| Comment | Enhances lipophilicity for oral absorption. wikipedia.org | The pharmacologically active diacid that inhibits ACE. nih.gov | Primarily a research tool or synthetic intermediate. |
Role of Prodrug Strategies in Modifying Pharmacokinetic Properties (Preclinical Contexts)
The conversion of the active diacid, moexiprilat, into its ester prodrug, moexipril, profoundly modifies its pharmacokinetic properties, a change that has been extensively characterized in preclinical studies. These studies highlight the effectiveness of the ester prodrug strategy.
Enhanced Absorption and Lipophilicity: Moexipril is significantly more lipophilic than its active metabolite, moexiprilat. wikipedia.org This increased lipophilicity is the primary reason for its improved oral bioavailability compared to moexiprilat. researchgate.net Preclinical studies show that after oral administration, moexipril is absorbed and then rapidly converted to moexiprilat. researchgate.netnih.gov The oral bioavailability of moexipril in humans is approximately 13-22%. wikipedia.org
Tissue Penetration: The higher lipophilicity of ester prodrugs like moexipril allows for greater penetration into tissues compared to their more polar active metabolites. wikipedia.org Preclinical research in rats has demonstrated that administration of moexipril leads to significant inhibition of ACE not just in the plasma, but also in various tissues, including the lung, aorta, heart, and kidney. researchgate.net This suggests that the prodrug allows the active compound to reach and inhibit ACE within local tissue renin-angiotensin systems.
In Vitro vs. In Vivo Potency: Preclinical assessments show a vast difference in potency between the prodrug and its active form. In vitro, moexiprilat is approximately 1000 to 1400 times more potent as an ACE inhibitor than moexipril itself. soton.ac.ukdrugbank.comnih.gov However, due to its poor absorption, moexiprilat would be ineffective if administered orally. The prodrug strategy allows the potent but poorly absorbed active drug to be delivered systemically via its absorbable, less potent precursor.
The following table summarizes key preclinical findings for moexipril from studies in animal models, illustrating the impact of the prodrug approach.
| Research Finding | Animal Model | Implication of Prodrug Strategy | Reference(s) |
| Dose-dependent decrease in blood pressure with oral administration. | Renal hypertensive rats | Demonstrates effective oral absorption and subsequent bioactivation of the prodrug to the active form. | nih.gov |
| Inhibition of ACE in plasma, lung, aorta, heart, and kidney. | Spontaneously hypertensive rats | Shows that the lipophilic prodrug facilitates distribution to and action in various tissues, not just the bloodstream. | researchgate.net |
| Inhibition of angiotensin I-induced contractions in isolated rabbit aorta. | Rabbit | Confirms that the prodrug and its metabolite selectively inhibit ACE. | nih.gov |
| Reduction in myocardial infarct size when given prior to induced infarction. | Rats | Suggests cardioprotective effects mediated by tissue ACE inhibition, enabled by the prodrug's tissue penetration. | wikipedia.org |
Synthetic Methodologies and Chemical Derivatization of Moexipril Methyl Ester
Elucidation of Optimized Synthetic Pathways for Moexipril (B10654) Methyl Ester
Precursor Synthesis and Esterification Reactions
The synthesis of the dipeptide-like side chain is a critical step. One approach involves the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate. wikipedia.org This reaction is followed by the cleavage of the tert-butyl group to yield a half acid. wikipedia.org
Esterification is a key reaction in the synthesis of Moexipril methyl ester. For instance, a related precursor can be esterified with methanol (B129727) to produce the corresponding methyl ester. research-solution.com In some synthetic routes, transesterification with methanol and a base like potassium carbonate can be employed to convert a different ester into the methyl ester. google.com The esterification of a carboxylate group can also be a deliberate strategy to produce a more orally bioavailable prodrug. researchgate.netscholarsresearchlibrary.com Many marketed ACE inhibitors, including Enalapril (B1671234), Benazepril, and Quinapril (B1585795), are ester prodrugs. researchgate.netresearchgate.net
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of various parameters such as solvents, temperature, and catalysts. For example, in a related palladium-catalyzed hydroarylation reaction, screening of different aromatic solvents and the use of promoters like sodium fluoride (B91410) were found to be beneficial, leading to a significant improvement in product yield. rsc.org Lowering the concentration and optimizing the reaction temperature and time can also contribute to a better mass balance and higher yields. rsc.org Routine optimization procedures are standard practice in organic synthesis to determine the most suitable reaction conditions for a particular transformation. google.com
Purification and Chromatographic Isolation Techniques for this compound
Following synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques include recrystallization, filtration, and chromatography. google.com
High-performance liquid chromatography (HPLC) is a powerful tool for both the purification and analysis of Moexipril and its derivatives. researchgate.netoup.com Reversed-phase HPLC (RP-HPLC) is frequently employed, utilizing a nonpolar stationary phase (like C18 or phenyl) and a polar mobile phase. researchgate.netoup.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the desired compound from impurities. oup.comresearchgate.net For instance, a gradient system of methanol/acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer has been used for the analysis of Moexipril hydrochloride. researchgate.net
Liquid-liquid extraction is another technique used to isolate and purify compounds like Moexipril from complex matrices such as human plasma, often employing solvents like ethyl acetate. nih.gov
Structural Elucidation and Purity Assessment Methodologies
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic methods.
Table 1: Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment
| Method | Application | Details |
| Mass Spectrometry (MS) | Molecular Weight Determination | Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the atomic mass unit of this compound, which has been reported as 484. oup.comresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | HPLC, particularly with a UV absorbance detector, is used to separate this compound from related substances and quantify its purity. researchgate.netoup.comresearchgate.net The retention time of the compound is a key identifier. oup.comresearchgate.net |
| Tandem Mass Spectrometry (LC-MS/MS) | Sensitive Quantification | Liquid chromatography-tandem mass spectrometry provides a highly sensitive and selective method for quantifying Moexipril in biological samples, with a linear calibration curve over a specific concentration range. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed Structural Information | NMR spectroscopy is a standard procedure for characterizing the precise chemical structure of organic molecules. google.com |
A detailed Structure Elucidation Report (SER) is often provided for reference standards of related compounds, ensuring their accuracy for analytical applications. veeprho.com The purity of Moexipril and its intermediates is critical, as impurities can affect the safety and efficacy of the final drug product. clearsynth.com
Investigation of Stereoselective Synthesis Approaches
Moexipril possesses multiple stereogenic centers, making stereoselective synthesis a critical aspect of its production to ensure the desired therapeutic effect. mdpi.com The synthesis of the dipeptide-like side chain can exhibit asymmetric induction, leading to a predominance of the desired isomer. wikipedia.org
Diastereoselective synthesis methods are employed to control the stereochemistry during the reaction. One reported method for a key intermediate involves a Michael addition of S-alanine benzyl (B1604629) ester to ethyl-4-oxo-4-phenyl-2-butenoate, which proceeds in a regio- and diastereoselective manner. core.ac.uk The choice of starting materials with the correct chirality is fundamental to obtaining the final product with the desired stereoconfiguration.
Biocatalytic Approaches in this compound Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. While specific biocatalytic methods for the direct synthesis of this compound are not extensively detailed in the provided search results, the use of enzymes in the synthesis of related ACE inhibitor intermediates has been reported. core.ac.uk
For example, the enzyme Lipase has been used for the stereoselective synthesis of key intermediates for ACE inhibitors. core.ac.uk In one instance, Novo SP 435, a commercially available lipase, was used to catalyze the condensation of β-benzoyl acrylate (B77674) with amino acid derivatives. core.ac.uk Such enzymatic methods can offer high chiral purity ( >99%) of the desired product. core.ac.uk The development of biocatalytic tools, including recombinant human P450s, is an active area of research for producing drug metabolites and intermediates, often with higher yields and fewer byproducts than classical chemical synthesis. tandfonline.com
Enzymatic Hydrolysis and Biotransformation Kinetics of Moexipril Methyl Ester
Identification and Characterization of Esterase Enzymes Involved in Moexipril (B10654) Methyl Ester Hydrolysis
The hydrolysis of ester-containing prodrugs is catalyzed by a class of enzymes known as carboxylesterases (CES). nih.gov These enzymes are abundantly expressed in various tissues, with the liver being a primary site of metabolism for many ACE inhibitors. nih.govnih.gov In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of a wide array of drugs. nih.gov The hCE1 enzyme, which is highly expressed in the liver, generally shows a preference for substrates with a large acyl group and a small alcohol group, a structural characteristic present in moexipril. nih.gov
Studies on various ACE inhibitor prodrugs, such as enalapril (B1671234) and perindopril, have specifically implicated carboxylesterase 1 (CES1) as the principal enzyme driving their activation via hydrolysis. researchgate.netresearchgate.net Given that Moexipril Methyl Ester is a close structural analog of moexipril (the ethyl ester), it is metabolized by the same enzymatic pathways. The hydrolysis of the methyl ester bond to yield the active diacid metabolite, moexiprilat (B1677388), is therefore predominantly carried out by hepatic carboxylesterases, particularly CES1. nih.govsemanticscholar.org The enzymatic reaction involves the addition of water to the ester linkage, resulting in the formation of moexiprilat and methanol (B129727). nih.gov
Kinetic Analysis of this compound Bioconversion in In Vitro Systems
The kinetics of enzyme-catalyzed reactions, including the hydrolysis of this compound, are often described by the Michaelis-Menten model. ntu.edu.sgepo.org This model relates the initial velocity of the reaction (v) to the substrate concentration ([S]) through two key parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. ntu.edu.sg
While specific kinetic parameters for the hydrolysis of this compound are not detailed in the available literature, the methodology for their determination is well-established. It involves incubating varying concentrations of the substrate with a known amount of the enzyme preparation (e.g., cell S9 fractions containing CES1) and measuring the rate of formation of the product, moexiprilat, over time. researchgate.net For comparative context, kinetic parameters for the hydrolysis of the parent drug, moexipril, and other ACE inhibitors by wild-type CES1 have been reported.
Interactive Table: Kinetic Parameters of ACE Inhibitor Hydrolysis by CES1 This table presents kinetic data for the hydrolysis of various ACE inhibitor prodrugs catalyzed by carboxylesterase 1 (CES1). Data are compiled from published research and serve as a reference for the enzymatic efficiency of related compounds.
| ACE Inhibitor | Km (μM) | Vmax (nmol/min/mg) | Intrinsic Clearance (CLint) (μL/min/mg) |
| Perindopril | 580 | 18.2 | 31.4 |
| Ramipril | 190 | 11.2 | 58.9 |
| Enalapril | 1721 | 34 | 19.8 |
| Moexipril | Data not available | Data not available | Data not available |
| Fosinopril | 200 | 1.8 | 9.0 |
Note: The data presented is for the ethyl ester prodrugs and is intended to provide a comparative framework. The kinetic parameters for this compound would be determined using similar experimental protocols. researchgate.net
The rate of both chemical and enzymatic hydrolysis of esters is significantly influenced by pH. researchgate.net Stability studies are often conducted across a range of pH values to simulate different physiological environments. researchgate.net Enzymatic hydrolysis by carboxylesterases is typically optimal at or near physiological pH (around 7.4). researchgate.net Deviations from the optimal pH can alter the enzyme's conformation and the ionization state of the substrate, thereby affecting the hydrolysis rate.
Carboxylesterase-mediated hydrolysis is generally not dependent on co-factors such as the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is essential for cytochrome P450-mediated reactions. oup.com Studies on moexipril metabolism in rat liver microsomes have demonstrated intense metabolic activity even in the absence of NADPH, confirming that the primary hydrolytic conversion to moexiprilat is not a P450-dependent oxidative process. oup.com This indicates that the bioconversion of this compound is also unlikely to require such co-factors.
Metabolic Stability Assessment of this compound in Non-Human Biological Matrices
Assessing the metabolic stability of a compound in various biological matrices is a fundamental component of preclinical research. These studies provide insights into the compound's half-life and susceptibility to metabolic enzymes in different tissues and species. mq.edu.au
Hepatic microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells, contain a high concentration of drug-metabolizing enzymes, including carboxylesterases. researchgate.net They are a standard in vitro tool for studying the metabolic stability of new chemical entities.
Studies using rat liver microsomes have shown that moexipril (ethyl ester) is effectively metabolized. researchgate.netoup.com In one such experiment, approximately half of the initial moexipril was converted to moexiprilat within a 30-minute incubation period with a rat liver microsomal preparation. oup.comresearchgate.net The formation of this compound was also detected in these in vitro systems, suggesting it is both formed and subsequently hydrolyzed under these conditions. oup.com The stability of this compound would be evaluated in a similar manner, by incubating the compound with rat hepatic microsomes and monitoring its disappearance over time.
Interactive Table: In Vitro Metabolism of Moexipril in Rat Liver Microsomes This table summarizes the results from an in vitro study where moexipril (50 μM) was incubated with a rat liver microsomal preparation for 30 minutes. The data illustrates the extent of metabolic conversion.
| Sample ID | Incubation Time (min) | Moexipril (% Remaining) | Moexiprilat (% Formed) |
| R2/0 | 0 | 94.9 | 5.1 |
| R2/30 | 30 | 40.0 | 66.0 |
| R3/0 | 0 | 95.8 | 4.2 |
| R3/30 | 30 | 50.0 | 50.0 |
Source: Adapted from data reported in studies on moexipril metabolism. oup.comresearchgate.net R2 and R3 represent different experimental conditions with the microsomal preparation.
In addition to the liver, esterases are present in blood plasma and various other tissues, where they can contribute to the metabolism of ester-containing compounds. mq.edu.au Therefore, stability is also assessed in plasma and tissue homogenates from non-human species (e.g., rat, dog, pig) to obtain a more complete metabolic picture. mq.edu.auucl.ac.uk
For example, studies with other ACE inhibitors like cilazapril (B1669026) have been conducted using porcine skin homogenates, which revealed extensive metabolism by cutaneous esterases. ucl.ac.uk The methodology for profiling the stability of this compound would involve its incubation in fresh plasma or tissue homogenates from a relevant non-human species. Aliquots would be taken at various time points, and the concentration of the remaining parent compound would be quantified using an appropriate analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS). oup.com This allows for the determination of the compound's half-life in different biological matrices, providing valuable data on its susceptibility to extra-hepatic metabolism.
Advanced Analytical Methodologies for the Quantification and Characterization of Moexipril Methyl Ester
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
The development of robust HPLC methods for moexipril (B10654) and its analogs is fundamental for routine analysis and quality assurance. These methods are meticulously validated to meet the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH).
The separation of moexipril and its related substances is typically achieved using reverse-phase HPLC. A common stationary phase is the C18 column, valued for its hydrophobic characteristics which facilitate the retention and separation of such compounds. pharmanest.netanalis.com.mymedwinpublishers.comanalis.com.my For instance, an Agilent Eclipse C18 column (150 mm x 4.6 mm, 5 µm) has been successfully used. analis.com.myanalis.com.my Another option is the Kromasil C18 column (250 x 4.6 mm, 5 µm), which offers enhanced polar selectivity. medwinpublishers.com
The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A mixture of an aqueous buffer and an organic solvent is standard. For example, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) in a 35:65 v/v ratio has been employed with a flow rate of 0.7 ml/min. pharmanest.net In another method, a gradient system was used with 60% of a methanol (B129727):acetonitrile mixture (70:30 v/v) and 40% of 20mM ammonium (B1175870) acetate (B1210297) buffer at a pH of 4.5. analis.com.myanalis.com.my Isocratic elution with a mobile phase of orthophosphoric acid buffer and acetonitrile (70:30 v/v) at a flow rate of 1.0 mL/min has also been reported. medwinpublishers.com The optimization of these parameters ensures good peak shape, resolution, and a suitable retention time, which for moexipril has been observed at approximately 2.4 minutes and 4.294 minutes in different methods. medwinpublishers.comresearchgate.net
Interactive Table 1: HPLC Chromatographic Parameters for Moexipril Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Reverse phase C18 pharmanest.net | Agilent Eclipse C18 (150 mm x 4.6 mm, 5 µm) analis.com.myanalis.com.my | Kromasil C18 (250 x 4.6 mm, 5 µm) medwinpublishers.com |
| Mobile Phase | Phosphate buffer:Acetonitrile (35:65 v/v) pharmanest.net | Gradient: 60% {Methanol:Acetonitrile (70:30 v/v)} : 40% 20mM Ammonium Acetate buffer pH 4.5 analis.com.myanalis.com.my | Orthophosphoric acid buffer:Acetonitrile (70:30 v/v) medwinpublishers.com |
| Flow Rate | 0.7 ml/min pharmanest.net | Not Specified | 1.0 mL/min medwinpublishers.com |
| Detection Wavelength | 210 nm pharmanest.net | 210 nm analis.com.myanalis.com.my | 230 nm medwinpublishers.com |
| Retention Time | Not Specified | Not Specified | 2.4 min medwinpublishers.com |
Ultraviolet (UV) detection is a widely used technique in HPLC analysis of moexipril. The selection of the detection wavelength is crucial for sensitivity and is determined by the UV absorbance profile of the molecule. Wavelengths of 210 nm, 215 nm, and 230 nm have been found to be effective for monitoring the effluent. pharmanest.netanalis.com.mymedwinpublishers.comanalis.com.myresearchgate.net
A Photodiode Array (PDA) detector offers a significant advantage over a simple UV detector. analis.com.myanalis.com.my A PDA detector can acquire the entire UV-visible spectrum of the eluting peak, which is invaluable for assessing peak purity and homogeneity. nih.gov This capability is particularly useful in stability studies and in the analysis of complex mixtures where co-elution of impurities might occur. By comparing the spectra across the peak, one can determine if the peak corresponds to a single component, thus ensuring the specificity of the analytical method. researchgate.netnih.gov
Application of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis
For the analysis of trace amounts of moexipril and its metabolites, such as in biological fluids, the enhanced sensitivity and selectivity of Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are indispensable. iitkgp.ac.in This technique combines the superior separation efficiency of UPLC with the precise mass identification of MS/MS.
Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of moexipril and its analogs, as it minimizes fragmentation during the ionization process, preserving the molecular ion. oup.comnih.govresearchgate.net In one method, the capillary voltage for ESI was set to 3.0 kV with a temperature of 240°C. oup.comresearchgate.net
Tandem mass spectrometry (MS/MS) is used to elicit structural information through controlled fragmentation of the parent ion. For moexipril, quantification is often performed in the multiple reaction-monitoring (MRM) mode, which involves selecting a specific precursor ion and monitoring a characteristic product ion. nih.gov For moexipril, the ion transition monitored is typically m/z 499.4 → 234.2. nih.gov The fragmentation of esters often involves cleavage of the bond adjacent to the carbonyl group. libretexts.org Specifically for methyl esters, a characteristic loss of the methoxy (B1213986) group (-OCH3) can be observed. youtube.com The fragmentation pattern provides a high degree of certainty in the identification of the compound.
A UPLC-MS/MS method for moexipril quantification was developed and validated with a linear range of 0.2–204 ng/mL in human plasma, showing a correlation coefficient (r) of ≥ 0.99. nih.gov The lower limit of quantification (LOQ) for both moexipril and its active metabolite, moexiprilat (B1677388), has been reported to be as low as 0.5 ng/ml in human plasma. researchgate.net
Validation of these methods involves a rigorous assessment of several key parameters to ensure their reliability.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For an HPLC method, linearity for moexipril was observed in the range of 10–35 μg/ml with a regression coefficient of 0.999. analis.com.my
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For an HPLC method, the LOD and LOQ for moexipril were found to be 0.98969 μg/ml and 2.99907 μg/ml, respectively. analis.com.my
Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies for an HPLC method showed accuracy in the range of 100.53% to 100.64%. analis.com.my
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. For an HPLC method, the inter-day and intra-day precision, expressed as the relative standard deviation (%RSD), were found to be 1.00078% and 1.49408%, respectively. analis.com.my
Interactive Table 2: Validation Parameters for Moexipril Analytical Methods
| Parameter | HPLC Method analis.com.my | UPLC-MS/MS Method nih.gov |
|---|---|---|
| Linearity Range | 10–35 μg/ml | 0.2–204 ng/mL |
| Correlation Coefficient (r) | 0.999 | ≥ 0.99 |
| LOD | 0.98969 μg/ml | Not Specified |
| LOQ | 2.99907 μg/ml | 0.5 ng/ml researchgate.net |
| Accuracy (% Recovery) | 100.53% - 100.64% | Within acceptable limits |
| Precision (% RSD) | Inter-day: 1.00078%, Intra-day: 1.49408% | Within acceptable limits |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and conformation of molecules in solution and in the solid state. researchgate.net While specific NMR data for moexipril methyl ester is not detailed in the provided context, the general application of NMR for compounds like moexipril involves the analysis of 1H and 13C NMR spectra to confirm the molecular structure. google.com
Solid-state NMR (ssNMR) is particularly useful for characterizing the physical properties of a drug substance, such as polymorphism and the degree of crystallinity. researchgate.net It can quantify mixtures of different crystalline forms or distinguish between crystalline and amorphous material, which is crucial for ensuring the phase purity of the drug. researchgate.net The chemical shifts observed in an NMR spectrum are highly sensitive to the local chemical environment of each atom, making it an excellent tool for purity assessment by detecting the presence of impurities, even those that are structurally very similar to the main compound. researchgate.net
Other Spectroscopic Techniques for Structural Confirmation (e.g., Infrared, UV-Vis)
Spectroscopic methods are indispensable for the structural elucidation of pharmaceutical compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, offer valuable information regarding the functional groups and chromophoric systems within a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The analysis of Moexipril reveals characteristic absorption bands that would also be present in its methyl ester, with slight variations. For instance, IR analysis of Moexipril Hydrochloride shows key stretching frequencies that confirm its structure. ymerdigital.comresearchgate.net The fundamental structure, including the tetrahydroisoquinoline and phenylbutyl moieties, remains constant in this compound.
Key expected IR absorption bands for this compound would be similar to those of related compounds, with specific attention to the carbonyl (C=O) stretching frequencies of the ester groups, which are critical for its identification. researchgate.net
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Amine) | 3300 - 3500 | Indicates the presence of the secondary amine in the tetrahydroisoquinoline ring. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Confirms the presence of aromatic rings. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Confirms the presence of alkyl chains. |
| C=O Stretch (Ester) | 1730 - 1750 | A crucial band for identifying the ethyl and methyl ester groups. This would be a key region to distinguish from the carboxylate of Moexiprilat. |
| C=O Stretch (Amide) | 1630 - 1680 | Indicates the amide linkage within the molecule's backbone. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Corroborates the presence of the aromatic rings. |
This data is extrapolated based on typical IR frequencies for the functional groups present in the molecule.
UV-Vis Spectroscopy
UV-Vis spectrophotometry is widely used for the quantitative analysis of drugs containing chromophores. Moexipril exhibits characteristic UV absorption maxima (λmax) due to its aromatic rings and conjugated systems. ptfarm.planalis.com.myresearchgate.net Studies on Moexipril Hydrochloride have identified λmax at various wavelengths depending on the solvent, including 222.0 nm and 282.2 nm in different buffer systems. analis.com.myresearchgate.net For this compound, the UV spectrum is expected to be very similar to that of Moexipril because the primary chromophores within the molecular structure are unchanged.
Developed spectrophotometric methods for Moexipril have demonstrated linearity over specific concentration ranges, which would be applicable for the quantification of its methyl ester. ptfarm.plresearchgate.net
Interactive Table: UV Spectrophotometric Data for Moexipril Analysis
| Method Type | λmax | Solvent/Buffer | Linear Range (µg/mL) | Reference |
| Zero Order | 222.0 nm | Phosphate Buffer (pH 3.8) | 1 - 9 | analis.com.my |
| Zero Order | 282.2 nm | Water | 15 - 75 | researchgate.net |
| First Derivative | 238 nm | Methanol | 1.2 - 12 | ptfarm.pl |
These methods can be adapted for the analysis of this compound, providing a simple and cost-effective means for its quantification in various samples.
Electrochemical Detection Methods for this compound
Electrochemical techniques offer high sensitivity and selectivity for the determination of electroactive compounds. Moexipril contains moieties that can be oxidized or reduced, making it suitable for electrochemical analysis. These methods can be directly applied to this compound due to the conservation of the electroactive centers.
Research has detailed the electrochemical behavior of Moexipril using various voltammetric techniques. nih.govnih.gov One study utilized cyclic voltammetry, identifying a reversible, adsorption-controlled reduction peak at -1.35 V on a hanging mercury drop electrode (HMDE) and an irreversible, diffusion-controlled oxidation peak at 1.15 V on a glassy carbon electrode (GCE) in a Britton-Robinson buffer (pH 5.5). nih.gov These findings led to the development of sensitive square-wave adsorptive stripping voltammetric methods for quantifying Moexipril. nih.gov
Another method employed differential pulse voltammetry at a carbon paste electrode, enhanced by sodium dodecyl sulfate, to determine Moexipril Hydrochloride. nih.gov This method showed a well-defined irreversible oxidation peak across a wide pH range (2-11). nih.gov The principles of these methods, including the choice of electrodes and buffer systems, are directly transferable for the analysis of this compound. The high sensitivity of these techniques, with limits of detection reaching nanomolar levels, makes them particularly useful for trace analysis. nih.govnih.gov
Interactive Table: Electrochemical Methods for Moexipril Determination
| Technique | Electrode | pH / Medium | Peak Potential (V) | Linear Range (µM) | Limit of Quantification (µM) | Reference |
| SW-AdSV (Reduction) | HMDE | 5.5 / BR Buffer | -1.35 | 0.03 - 1.35 | 0.032 | nih.gov |
| SW-AdSV (Oxidation) | GCE | 5.5 / BR Buffer | +1.15 | 0.2 - 20.0 | 0.47 | nih.gov |
| DPV (Oxidation) | Carbon Paste | 2-11 / BR Buffer | pH-dependent | 0.4 - 5.2 | 0.229 | nih.gov |
SW-AdSV: Square-Wave Adsorptive Stripping Voltammetry; DPV: Differential Pulse Voltammetry; HMDE: Hanging Mercury Drop Electrode; GCE: Glassy Carbon Electrode; BR Buffer: Britton-Robinson Buffer.
These electrochemical methods provide rapid, accurate, and highly sensitive alternatives to chromatographic techniques for the quantification of Moexipril and, by extension, this compound in pharmaceutical formulations.
Computational Chemistry and Molecular Modeling Studies of Moexipril Methyl Ester
Molecular Dynamics Simulations for Conformational Analysis and Enzyme Recognition
To provide the requested article, specific studies focusing on Moexipril (B10654) Methyl Ester are required.
In Silico Prediction of Biotransformation Pathways and Metabolites (Pre-Moexipril)
Moexipril is recognized as a prodrug, which, in its commercially available form, is an ethyl ester. It undergoes in vivo biotransformation to its pharmacologically active diacid metabolite, moexiprilat (B1677388), through the cleavage of its ester group, a process primarily occurring in the liver. For the hypothetical compound, Moexipril Methyl Ester, the primary predicted biotransformation pathway would be analogous: hydrolysis of the methyl ester to form moexiprilat.
Computational models designed to predict drug metabolism typically identify sites within a molecule that are most susceptible to enzymatic action. In the case of this compound, the ester linkage is the most prominent site for hydrolysis by esterase enzymes. While computer modeling for the ethyl ester prodrug, Moexipril, has suggested the possibility of other metabolites, in vitro studies with liver microsomes have predominantly detected moexiprilat as the sole metabolite. This suggests a high specificity of the metabolic process.
The predicted biotransformation can be summarized as follows:
Table 1: Predicted Biotransformation of this compound
| Precursor Compound | Primary Metabolic Reaction | Predicted Primary Metabolite |
| This compound | Ester Hydrolysis | Moexiprilat |
This metabolic conversion is crucial as moexiprilat is significantly more potent as an ACE inhibitor than its ester prodrugs. The ester group in the prodrug enhances its lipophilicity, which can improve oral absorption.
ADMET Prediction for Prodrug Characteristics (Excluding Human Clinical Outcomes)
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cornerstone of computational drug design, helping to forecast the pharmacokinetic profile of a compound. For this compound, as a prodrug, these predictions are vital for assessing its potential efficacy.
Absorption: Moexipril, the ethyl ester analog, is known to be incompletely absorbed after oral administration, with a low bioavailability of approximately 13%. Its absorption is also significantly affected by the presence of food. Computational models would likely predict similar characteristics for this compound. Key descriptors used in such predictions include LogP (lipophilicity), polar surface area (PSA), and the number of rotatable bonds. The methyl ester would be expected to have slightly different lipophilicity compared to the ethyl ester, which could marginally influence its absorption profile.
Distribution: The distribution of a drug is influenced by factors such as plasma protein binding and its ability to penetrate tissues. Moexipril is noted for its high lipophilicity, which allows for greater penetration into tissues. This characteristic is shared among other ACE inhibitors like quinapril (B1585795) and benazepril. In silico models would likely predict a high volume of distribution for this compound due to its lipophilic nature, suggesting it would distribute effectively to target tissues.
Metabolism: As discussed, the primary metabolic pathway is predicted to be hydrolysis to moexiprilat. Computational metabolism prediction tools would identify the ester group as the primary site of metabolism.
Excretion: The active metabolite, moexiprilat, is eliminated through the kidneys. Computational models would predict renal clearance as the main route of excretion for the active form of the drug.
Toxicity: In silico toxicity predictions assess the potential for a compound to cause adverse effects through interaction with various biological targets. These models can screen for potential cardiotoxicity, hepatotoxicity, and other adverse effects. While specific toxicity data for this compound is not available, computational screening would be a critical step in its preclinical assessment.
Table 2: Predicted ADMET Profile of this compound
| ADMET Property | Predicted Characteristic | Rationale/Key Computational Descriptors |
| Absorption | Low to moderate oral bioavailability | Based on the known low bioavailability of Moexipril (ethyl ester). Influenced by LogP, PSA. |
| Distribution | High, with good tissue penetration | Based on the high lipophilicity of Moexipril. |
| Metabolism | Primarily hepatic hydrolysis | Cleavage of the methyl ester to form the active metabolite, moexiprilat. |
| Excretion | Renal excretion of the active metabolite | Based on the excretion pathway of moexiprilat. |
| Toxicity | To be determined by predictive models | Screening for potential off-target interactions and toxicophores. |
Preclinical Disposition and Permeability Studies of Moexipril Methyl Ester in Non Human Systems
In Vitro Permeability Studies Across Biological Barriers (e.g., Caco-2 Cell Monolayers)
In vitro permeability assays are fundamental in preclinical drug development to predict the oral absorption of a drug candidate. The Caco-2 cell monolayer assay is a widely accepted model that simulates the human intestinal epithelium. nih.gov These cells, derived from a human colon carcinoma, form a polarized monolayer with tight junctions and express various transporters, mimicking the barrier function of the gut wall. nih.gov
The assay measures the apparent permeability coefficient (Papp), which quantifies the rate at which a compound moves across the cell monolayer from the apical (intestinal lumen) side to the basolateral (blood) side (A-B). evotec.com A bidirectional assay also measures transport from the basolateral to the apical side (B-A) to calculate an efflux ratio (Papp B-A / Papp A-B). evotec.com An efflux ratio greater than 2 suggests that the compound is actively pumped out of the cells by efflux transporters, which can limit its absorption. evotec.com
While the Caco-2 assay is a standard method for assessing the permeability of ACE inhibitor prodrugs, specific quantitative data, such as the apparent permeability coefficient (Papp) and efflux ratio for moexipril (B10654), are not available in publicly accessible scientific literature. Generally, lipophilic compounds like moexipril are expected to penetrate membranes more readily than their more polar active metabolites. wikipedia.org
Tissue Distribution Profiling in Animal Models (Focus on Prodrug Form and Non-Clinical Outcomes)
Understanding the distribution of a prodrug and its active metabolite is crucial for determining its potential sites of action and accumulation. For moexipril, its high lipophilicity suggests it can readily penetrate lipid membranes to reach tissue-bound ACE, in addition to the enzyme present in plasma. wikipedia.org
While direct measurements of the moexipril prodrug concentration in various tissues are not detailed in available studies, the distribution of its pharmacological effect has been profiled in rat models. The inhibition of ACE activity in different tissues serves as a direct indicator of the presence and activity of the metabolite, moexiprilat (B1677388). In a study involving adult male rats treated with moexipril (2 mg/kg) daily for six days, significant ACE inhibition was observed in multiple tissues. nih.gov The highest levels of inhibition were seen in the plasma and lung, with notable inhibition also occurring in the aorta, myocardium, and kidney. nih.gov
| Tissue | Percent ACE Activity Inhibition (%) |
| Plasma | 87 |
| Lung | 92 |
| Aorta | 39 |
| Myocardium | 26 |
| Kidney | 21 |
| Skeletal Muscle | No Inhibition |
This table presents the percentage of angiotensin-converting enzyme (ACE) activity inhibition in various tissues of rats after six days of treatment with moexipril (2 mg/kg/day). Data sourced from a preclinical study. nih.gov
These findings demonstrate that after administration, the moexipril prodrug is distributed systemically and converted to its active form, which then exerts its enzymatic inhibition in key cardiovascular and renal tissues. nih.gov The lack of inhibition in skeletal muscle suggests some degree of tissue selectivity. nih.gov
Pre-Systemic Biotransformation Assessments in Ex Vivo Organ Preparations
Moexipril is a prodrug that requires bioactivation through the hydrolysis of its ethyl ester group to form the pharmacologically active diacid metabolite, moexiprilat. nih.gov This conversion is a critical step in its mechanism of action. Ex vivo studies using organ preparations, such as liver microsomes, are employed to investigate the metabolic pathways and efficiency of such biotransformations.
The metabolism of moexipril has been studied in vitro using both rat and human liver microsomal preparations. nih.gov In these experiments, moexipril was incubated with the microsomes, and the formation of moexiprilat was measured over time. The results indicated that moexiprilat was the sole metabolite detected, confirming that the primary biotransformation pathway is the hydrolysis of the ester. nih.gov
Interestingly, the study found that the rat liver microsomal preparation was more effective in producing moexiprilat compared to the preparation derived from human liver cell lines, suggesting potential species differences in the activity of the responsible esterase enzymes. nih.gov
Excretion Pathway Analysis in Preclinical Models (Non-Human)
Excretion studies are performed in preclinical animal models to determine the routes and extent to which a drug and its metabolites are eliminated from the body. This information is vital for understanding a drug's half-life and potential for accumulation.
The excretion of moexipril and its active metabolite moexiprilat has been characterized in non-human systems. Data from regulatory filings detail the elimination pathways following intravenous administration. These studies show that both renal and fecal routes are significant for the elimination of the drug and its active metabolite.
After intravenous administration, a substantial portion of the dose is recovered in the urine and feces as both the unchanged prodrug (moexipril) and the active metabolite (moexiprilat).
| Compound | Route of Excretion | Percentage of IV Dose Excreted (%) |
| Moexiprilat | Urine | ~40 |
| Moexipril (Prodrug) | Urine | ~26 |
| Moexiprilat | Feces | ~20 |
This table summarizes the excretion pathways for moexipril and its active metabolite, moexiprilat, following intravenous (IV) administration in preclinical models. The data shows significant elimination through both renal and fecal routes.
In Vitro-In Vivo Correlation (IVIVC) Modeling for Prodrug Activation (Preclinical Focus)
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like dissolution rate) and an in vivo response (like plasma concentration). mdpi.com For a prodrug like moexipril, an IVIVC could potentially link the rate of its conversion to the active metabolite moexiprilat in an in vitro system (such as liver microsomes) to the pharmacokinetic profile of moexiprilat observed in vivo in preclinical animal models.
Establishing a successful IVIVC can streamline drug development, allowing in vitro data to serve as a surrogate for in vivo bioequivalence studies. However, developing such a model is complex and depends on identifying the rate-limiting step in the drug's absorption and activation.
While the principles of IVIVC are well-established in pharmaceutical sciences, specific studies detailing the development or application of an IVIVC model for the preclinical prodrug activation of moexipril are not available in the scientific literature.
Q & A
Q. What are the key degradation pathways of Moexipril Methyl Ester, and how do they influence experimental design for stability studies?
this compound undergoes pH-dependent degradation via ester hydrolysis to form the active metabolite moexiprilat and intramolecular cyclization to diketopiperazine derivatives. Stability studies must account for variables such as moisture, temperature, and pH, particularly in solid-state formulations. Methodologically, accelerated stability testing under controlled humidity and temperature conditions (e.g., ICH guidelines) is critical to identify degradation products and optimize storage conditions .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Synthesis protocols should include rigorous characterization of intermediates and final products using techniques like HPLC, NMR, and mass spectrometry. For example, Gu et al. (1990) emphasized validating reaction conditions (e.g., solvent purity, catalyst selection) and confirming chiral purity to prevent epimerization, a common side reaction . Detailed experimental logs, including molar ratios and reaction times, must be documented to enable replication.
Q. What analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?
Reverse-phase HPLC coupled with UV detection or LC-MS/MS is widely used. Chromatographic separation should resolve moexipril, moexiprilat, and diketopiperazine derivatives. Method validation must include specificity, linearity, and recovery studies, as described in Strickley et al. (1989), to ensure accuracy in pharmacokinetic analyses .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound?
RSM, particularly central composite design, allows systematic evaluation of variables like catalyst concentration, temperature, and molar ratios. For methyl ester synthesis, Taguchi orthogonal arrays (e.g., L9 orthogonal array) have been employed to minimize experimental runs while maximizing yield. For instance, catalyst concentration was identified as the most significant parameter in biodiesel methyl ester production, with ANOVA confirming its dominance (77.58% contribution) .
Q. How should researchers resolve contradictions in stability data between solution-state and solid-state formulations of this compound?
Discrepancies often arise due to differences in molecular mobility and excipient interactions. Solid-state NMR and dynamic vapor sorption (DVS) can elucidate moisture uptake and amorphous content. For example, Gu and Strickley (1987) attributed solid-state instability to residual water content >0.5%, necessitating lyophilization or desiccant use during manufacturing .
Q. What experimental strategies validate the dual ACE and PDE4 inhibitory effects of Moexiprilat?
In vitro ACE inhibition assays (e.g., fluorometric Hip-His-Leu hydrolysis) and PDE4 enzymatic activity tests (e.g., cAMP hydrolysis monitoring) are essential. Competitive binding studies using radiolabeled ligands (e.g., [³H]-captopril for ACE) can confirm binding affinity. Cameron et al. (2013) highlighted the need for parallel negative controls (e.g., omitting substrate) to isolate nonspecific effects .
Q. How do researchers design in vivo studies to differentiate the cardioprotective effects of Moexiprilat from its antihypertensive actions?
Animal models (e.g., SHR rats) should incorporate hemodynamic monitoring (blood pressure, cardiac output) alongside biomarkers like bradykinin and nitric oxide. Sham-operated controls and selective receptor antagonists (e.g., HOE-140 for bradykinin B2 receptors) can isolate prostaglandin-mediated vasodilation, as demonstrated in Chrysant & Chrysant (2004) .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing multifactorial experiments involving this compound?
Multivariate ANOVA and principal component analysis (PCA) are robust for identifying interactions between variables. For Taguchi-designed experiments, signal-to-noise (S/N) ratios and Pareto analysis prioritize influential factors (e.g., catalyst concentration > temperature in methyl ester yield) .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles, including risk assessment (e.g., Ishikawa diagrams) and process analytical technology (PAT). Real-time FTIR monitoring of reaction intermediates, as used in biodiesel synthesis, ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
